molecular formula C4H2N2S2 B12911805 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile CAS No. 56750-17-5

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

Cat. No.: B12911805
CAS No.: 56750-17-5
M. Wt: 142.2 g/mol
InChI Key: ZFSHQSHTCMIJTQ-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile typically involves the cyclization of 2-thiouracil with polarized olefins in the presence of nanosized ZnO. This reaction proceeds smoothly via thia-Michael addition in ethanol, yielding high amounts of the desired product . Another method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient nanocatalysts with high catalytic properties is an active approach to avoid limitations such as long reaction times, use of toxic catalysts, low yield, and harsh conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazole derivatives, which exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSHQSHTCMIJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615262
Record name 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56750-17-5
Record name 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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